(2S,4R)-Fosinopril Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

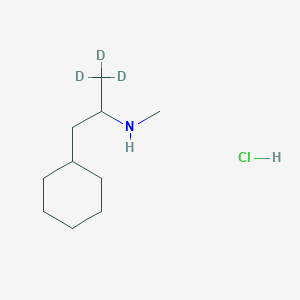

The synthesis of Fosinopril Sodium involves a complex chemical process that includes the creation of the key intermediate, trans-4-cyclohexyl-L-proline. A study outlined a nine-step laboratory-scale synthesis of this intermediate, which is crucial for the preparation of Fosinopril, an effective antihypertensive drug. The total yield of this synthesis process was reported to be 25%, with the final product achieving 99.7% purity, demonstrating the intricate process and the high level of purity required for pharmaceutical applications (Kalisz et al., 2005).

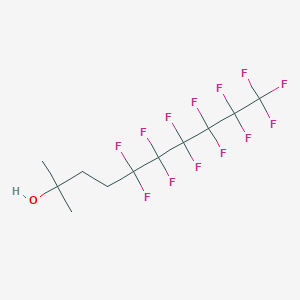

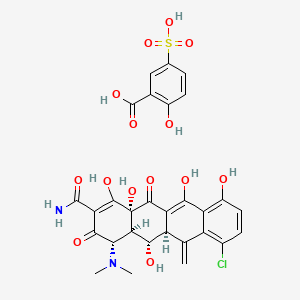

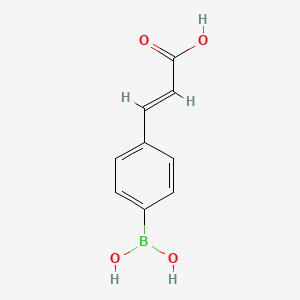

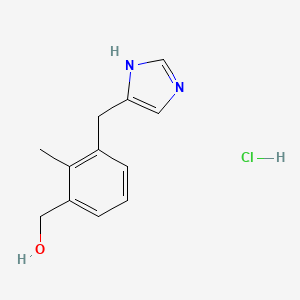

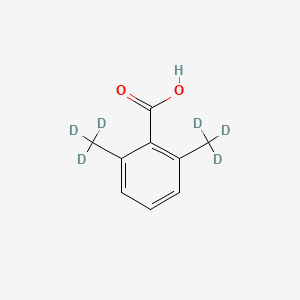

Molecular Structure Analysis

The molecular structure of Fosinopril Sodium has been analyzed through various spectroscopic methods. Solid-state NMR and IR studies have characterized the differences between the polymorphic modifications of Fosinopril Sodium, revealing differences in melting behavior, X-ray diffraction patterns, and spectroscopic data. These studies highlight the conformational differences between polymorphs, which may influence the drug's bioavailability and stability (Brittain et al., 1993).

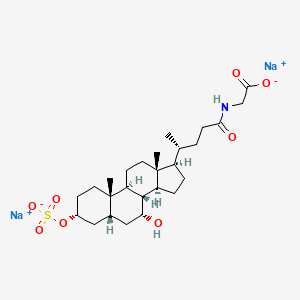

Chemical Reactions and Properties

Fosinopril Sodium undergoes a unique transformation in the presence of metal ions, such as magnesium, leading to its degradation into β-ketoamide and phosphonic acid derivatives. This reaction is mediated through metal ion participation and highlights the importance of understanding the chemical stability of pharmaceutical compounds. Kinetic analysis of this degradation process indicates a bimolecular mechanism, emphasizing the complex interactions between Fosinopril Sodium and metal ions (Thakur et al., 1993).

Physical Properties Analysis

The physical properties of Fosinopril Sodium, including its polymorphic characteristics, have been extensively studied. The polymorphs of Fosinopril Sodium exhibit distinct melting behaviors and solution-mediated transformations, indicating their enantiotropic relationship. Such studies are vital for the development of stable pharmaceutical formulations, as the physical form of a drug substance can significantly affect its manufacturing, stability, and bioavailability.

Chemical Properties Analysis

The chemical behavior of Fosinopril Sodium in aqueous media and its interactions with other substances have been the subject of various studies. For instance, its aggregation behavior in solution has been explored, revealing micelle-like self-association properties. This self-association behavior is crucial for understanding the drug's solubility, stability, and absorption characteristics, which are fundamental for optimizing its therapeutic efficacy (Wang et al., 1995).

Wissenschaftliche Forschungsanwendungen

Management of Hypertension

Fosinopril Sodium Salt, in combination with hydrochlorothiazide (HCTZ), demonstrates a complementary action in treating hypertension. This combination offers a clinically significant reduction in blood pressure while minimizing the dose-dependent adverse effects associated with HCTZ, such as hypotension and metabolic impacts on plasma lipoproteins. Importantly, Fosinopril's dual mechanism of elimination makes it suitable for patients with renal impairment. The combination's efficacy extends across various patient groups, including the elderly and those with renal impairment, without adversely affecting carbohydrate and lipid metabolism. A matrix study highlighted the optimum dose combination of Fosinopril 10 mg and HCTZ 12.5 mg for achieving blood pressure normalization with minimal side effects, showcasing the potential of lower dose combinations in providing significant antihypertensive effects Plat & Saini, 1997.

Pharmacokinetics in Special Populations

Fosinopril, a prodrug, is rapidly and completely hydrolysed to its active form, fosinoprilat. Unlike other long-acting ACE inhibitors, fosinoprilat is eliminated via both hepatobiliary and renal routes. This dual elimination pathway allows for compensatory excretion in patients with impaired renal or hepatic function, significantly reducing the accumulation of the active ACE inhibitor. There is no significant pharmacokinetic difference between young and elderly volunteers, indicating that dosage adjustments based on age or impaired renal or hepatic function are generally unnecessary Duchin et al., 1991.

Safety And Hazards

Zukünftige Richtungen

Fosinopril has been available for nearly three decades and has received approval from the United States Food and Drug Administration (FDA) for the treatment of hypertension and heart failure . It is utilized off-label for conditions such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy . The drug is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown .

Eigenschaften

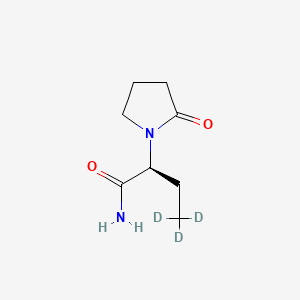

CAS-Nummer |

1356353-41-7 |

|---|---|

Produktname |

(2S,4R)-Fosinopril Sodium Salt |

Molekularformel |

C₃₀H₄₅NNaO₇P |

Molekulargewicht |

585.64 |

Synonyme |

(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt; USP Fosinopril Related Impurity D; (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.